![molecular formula C14H11ClN2 B1311316 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1026076-88-9](/img/structure/B1311316.png)

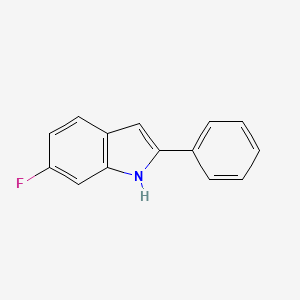

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

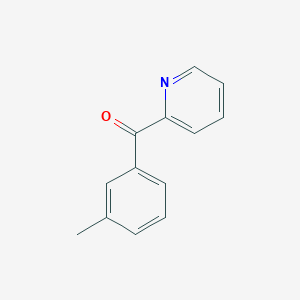

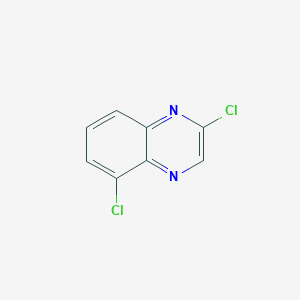

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are versatile building blocks in organic chemistry, enabling the synthesis of a wide range of heterocyclic compounds. For instance, they are used to synthesize 4-substituted 7-azaindole derivatives via nucleophilic displacement reactions, demonstrating their utility in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006). Similarly, reactions involving this compound with arylidene malononitrile have afforded isoquinoline derivatives, showcasing its reactivity towards different nucleophiles and potential in diversifying chemical outputs (S. A. Al-Issa, 2012).

Biological Activity

The structural modifications of this compound derivatives are critical in the development of biologically active compounds. For example, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds from derivatives demonstrates the potential of these compounds in medicinal chemistry, contributing to the discovery of new therapeutic agents (Farid M Sroor, 2019).

Material Science and Photophysical Properties

In material science, derivatives of this compound have been investigated for their photophysical properties. For instance, pyrazolo[3,4-b]pyridines with specific side chains have been synthesized and their fluorescence properties studied, indicating the influence of substituents on the photophysical properties of these compounds. This research suggests potential applications in developing fluorescent materials or sensors (Shivaraj P. Patil et al., 2011).

Mechanism of Action

Target of Action

The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.

Result of Action

In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .

properties

IUPAC Name |

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEPJLRNZROUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445778 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1026076-88-9 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

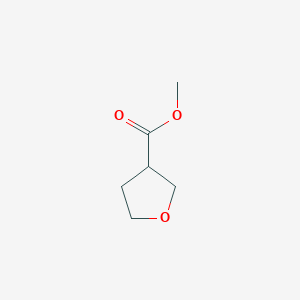

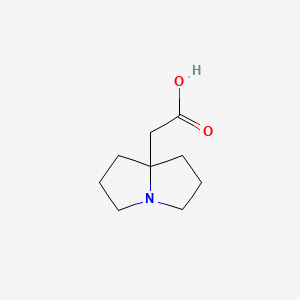

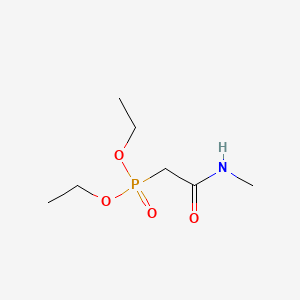

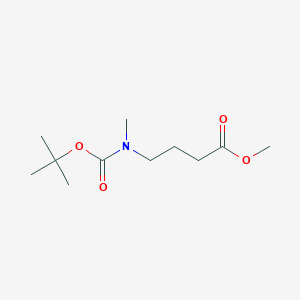

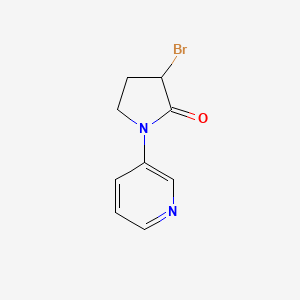

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)